molecular formula C28H52N8O8 B14225893 L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid CAS No. 823233-25-6

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid

Número de catálogo: B14225893
Número CAS: 823233-25-6
Peso molecular: 628.8 g/mol
Clave InChI: WAMSXVQKTPJHNN-HVYFOGIKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid is a complex peptide compound It is composed of several amino acids, including isoleucine, leucine, ornithine, and aspartic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:

    Deprotection: Removal of the protecting group from the amino group of the growing peptide chain.

    Coupling: Addition of the next amino acid, which is activated by a coupling reagent.

    Washing: Removal of excess reagents and by-products.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the end application.

Análisis De Reacciones Químicas

Types of Reactions

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mecanismo De Acción

The mechanism of action of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes and signaling pathways.

Comparación Con Compuestos Similares

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid can be compared with other similar peptide compounds, such as:

    L-Asparaginyl-L-isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamic acid: This compound has a similar structure but includes additional amino acids, such as asparagine and glutamic acid.

    L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-glutamic acid: This compound differs in the presence of valine and glutamic acid instead of leucine and aspartic acid.

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties.

Propiedades

Número CAS

823233-25-6

Fórmula molecular

C28H52N8O8

Peso molecular

628.8 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid

InChI

InChI=1S/C28H52N8O8/c1-7-16(6)22(29)26(42)35-19(12-15(4)5)24(40)33-17(9-8-10-32-28(30)31)23(39)34-18(11-14(2)3)25(41)36-20(27(43)44)13-21(37)38/h14-20,22H,7-13,29H2,1-6H3,(H,33,40)(H,34,39)(H,35,42)(H,36,41)(H,37,38)(H,43,44)(H4,30,31,32)/t16-,17-,18-,19-,20-,22-/m0/s1

Clave InChI

WAMSXVQKTPJHNN-HVYFOGIKSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

SMILES canónico

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.